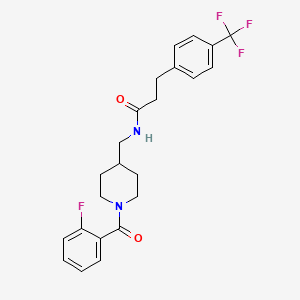

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

This compound features a piperidine core substituted with a 2-fluorobenzoyl group at the 1-position and a methylene-linked propanamide tail bearing a 4-(trifluoromethyl)phenyl moiety. The piperidine scaffold is common in bioactive molecules, offering conformational flexibility for interactions with target proteins .

Properties

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F4N2O2/c24-20-4-2-1-3-19(20)22(31)29-13-11-17(12-14-29)15-28-21(30)10-7-16-5-8-18(9-6-16)23(25,26)27/h1-6,8-9,17H,7,10-15H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXVVFBNNHBPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C21H24F3N2O

- Molecular Weight : 392.42 g/mol

- IUPAC Name : this compound

This structure features a piperidine ring, which is significant in the context of its biological activity.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine receptors. These interactions suggest potential applications in treating mood disorders and pain management.

Pharmacological Studies

- Serotonin Receptor Interaction :

- Dopamine Receptor Activity :

Antidepressant Effects

A study involving similar piperidine derivatives indicated significant antidepressant-like effects in rodent models. The compound's ability to modulate serotonin levels was hypothesized to contribute to these effects, with observed reductions in immobility time in forced swim tests .

Analgesic Properties

Another study highlighted the analgesic potential of related compounds through their interaction with opioid receptors. The ability to alleviate pain without significant side effects was noted, suggesting a favorable therapeutic profile for chronic pain management .

Data Table: Biological Activity Overview

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves several steps:

- Formation of 2-Fluorobenzoyl Chloride : This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride.

- Synthesis of Piperidin-4-ylmethylamine : Piperidine is reacted with formaldehyde and hydrogen cyanide to produce this intermediate.

- Coupling Reaction : The final product is obtained by coupling 2-fluorobenzoyl chloride with piperidin-4-ylmethylamine in the presence of a base like triethylamine.

The molecular formula for this compound is , and it has a molecular weight of 358.4 g/mol, indicating its complex structure and potential for diverse interactions in biological systems .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Its structural features allow it to interact with specific molecular targets, altering enzyme activity and potentially leading to apoptosis in cancer cells. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines, suggesting that this compound may exhibit comparable efficacy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Similar derivatives have demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating their effectiveness. For example, modifications in the side chains of related compounds have led to enhanced activity against resistant strains of bacteria .

Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of structurally related compounds through in vitro assays across a panel of cancer cell lines. The results indicated that compounds with a trifluoromethyl group exhibited significant growth inhibition rates, suggesting that this compound could be developed further as a therapeutic agent .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, derivatives of similar amide compounds were synthesized and tested against M. tuberculosis. The results showed potent activity against both sensitive and resistant strains, highlighting the potential for structural modifications to enhance efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Groups

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

- Key Differences : Replaces the piperidine-fluorobenzoyl group with an indole-ethyl moiety and a fluorobiphenyl unit.

- Implications : The indole group may target serotonin or kinase receptors, whereas the target compound’s piperidine scaffold and trifluoromethyl group likely favor distinct binding pockets. The fluorobiphenyl moiety in this analogue enhances π-π stacking but lacks the trifluoromethyl group’s steric and electronic effects .

N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide (β-methyl fentanyl)

- Key Differences : Features a phenylpropanamide tail and a 2-phenylpropyl-piperidine core, lacking fluorinated substituents.

- Implications: As a fentanyl analogue, this compound targets μ-opioid receptors. The target compound’s 2-fluorobenzoyl and trifluoromethyl groups may redirect selectivity toward non-opioid targets (e.g., enzymes or transporters) while reducing opioid-like side effects .

Piperidine/Piperazine-Based Analogues

5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide

- Key Differences : Substitutes piperidine with piperazine and incorporates a dichlorophenyl-thiophenyl system.

- The dichlorophenyl and thiophenyl groups may enhance dopamine D3 receptor selectivity, whereas the target compound’s fluorobenzoyl group could favor alternative targets like GABAergic or serotonergic systems .

3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide

- Key Differences : Replaces fluorobenzoyl with a benzyl group and adds a sulfamoylphenyl terminus.

- The benzyl group may reduce metabolic oxidation compared to the electron-deficient fluorobenzoyl group .

Fluorinated Chromenone and Pyrazolo-Pyrimidine Derivatives

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Key Differences: Complex heterocyclic core (chromenone-pyrazolo-pyrimidine) with dual fluorophenyl groups and a sulfonamide.

- Implications : The rigid heterocyclic system likely targets kinases or DNA repair enzymes, contrasting with the target compound’s flexible piperidine-propanamide design. The sulfonamide group may confer distinct pharmacokinetic properties, such as prolonged half-life .

Comparative Data Table

Research Findings and Implications

- Fluorination Effects: The target compound’s 2-fluorobenzoyl and trifluoromethyl groups likely improve blood-brain barrier penetration compared to non-fluorinated analogues (e.g., benzylpiperidine derivatives) .

- Receptor Selectivity : Unlike fentanyl analogues , the absence of a phenylpropanamide opioid pharmacophore suggests divergent therapeutic applications, possibly in neurology or oncology.

- Metabolic Stability : The trifluoromethyl group may reduce cytochrome P450-mediated metabolism relative to chlorinated or sulfonamide-containing analogues .

Q & A

Q. How can researchers optimize the synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide to improve yield and purity?

Answer: Synthesis optimization requires precise control of reaction conditions:

- Temperature and solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and stability of intermediates. Elevated temperatures (60–80°C) may enhance coupling efficiency but risk side reactions .

- Catalysts and bases : Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) can facilitate amide bond formation, while palladium catalysts may aid in fluorobenzoyl group coupling .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) ensures purity >98% .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify piperidine ring substitution patterns and trifluoromethyl group integration (δ 120–125 ppm for CF3) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 493.18 for C24H23F4N2O2) .

- X-ray crystallography : Resolves stereochemistry of the piperidin-4-ylmethyl group, critical for target binding .

Q. What are the hypothesized biological targets of this compound based on structural analogs?

Answer:

- GPCRs : Piperidine derivatives often target G protein-coupled receptors (e.g., serotonin or dopamine receptors) .

- Enzymes : The trifluoromethylphenyl group suggests potential inhibition of kinases (e.g., EGFR) or acetylcholinesterase .

- Validation : Competitive binding assays (e.g., SPR or radioligand displacement) are recommended for target confirmation .

Advanced Research Questions

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved for in vitro assays?

Answer:

- Solubility screening : Use dynamic light scattering (DLS) to assess aggregation in phosphate-buffered saline (PBS) at pH 7.3. If insoluble, employ co-solvents (≤1% DMSO) or lipid-based formulations .

- Data normalization : Compare results to a positive control (e.g., cisplatin for cytotoxicity) to distinguish compound effects from solvent artifacts .

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

Answer:

- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism, highlighting risks of piperidine N-dealkylation or fluorobenzoyl hydrolysis .

- MD simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots .

- Experimental validation : Microsomal stability assays (human liver microsomes + NADPH) quantify half-life (t1/2) and intrinsic clearance .

Q. How do stereochemical variations in the piperidine ring affect biological activity?

Answer:

- Stereoisomer synthesis : Chiral HPLC or enzymatic resolution separates enantiomers .

- Activity comparison : Test isomers in dose-response assays (IC50 for enzymes; EC50 for receptors). For example, (R)-enantiomers may show 10-fold higher affinity for σ1 receptors .

- Structural analysis : Overlay crystal structures with targets (e.g., PDB 6CM4 for GPCRs) to rationalize stereospecificity .

Q. What experimental designs address discrepancies in reported IC50 values across studies?

Answer:

- Standardized protocols : Adopt NIH/NCATS guidelines for assay conditions (e.g., 37°C, 5% CO2, 48-hour incubation) .

- Cross-lab validation : Share compound aliquots between labs to control for batch variability .

- Data reconciliation : Use meta-analysis tools (e.g., Combenefit) to aggregate dose-response curves and calculate weighted IC50 .

Q. How can researchers leverage the trifluoromethyl group for rational drug design?

Answer:

- Bioisosteric replacement : Replace CF3 with Cl or OCF3 to modulate lipophilicity (logP) without sacrificing metabolic stability .

- Crystallography : Resolve CF3 interactions with hydrophobic binding pockets (e.g., in kinases) to guide scaffold optimization .

- SAR studies : Synthesize analogs with CF3 at alternative positions (e.g., para vs. meta) to map structure-activity relationships .

Methodological Challenges and Solutions

Q. How to mitigate piperidine ring oxidation during long-term storage?

Answer:

Q. What in vivo models are suitable for assessing this compound’s pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.